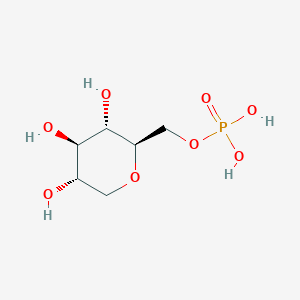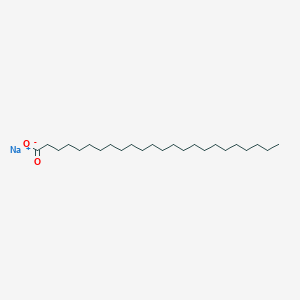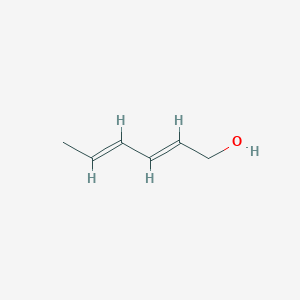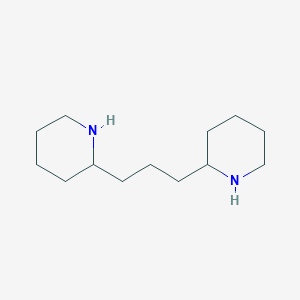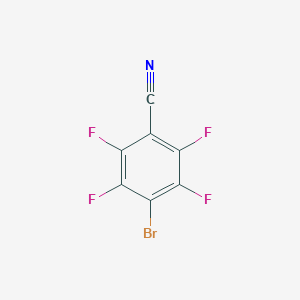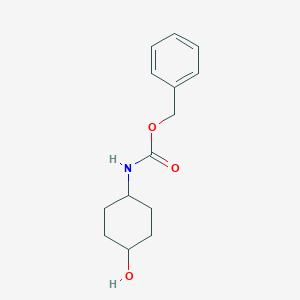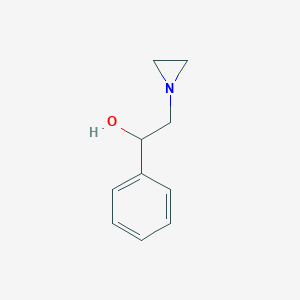
alpha-Phenylaziridine-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, oily liquid primarily used in scientific research applications. The compound has a molecular weight of 163.22 g/mol and is known for its high reactivity.
Analyse Chemischer Reaktionen
1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction:
Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Aziridineethanol, alpha-phenyl- is used in various scientific research applications, including:
Synthesis of Chiral Amino Acids and Peptides: The compound is used as a building block in the synthesis of chiral amino acids and peptides.
Development of New Drugs and Pharmaceuticals: It is used in the development of new drugs and pharmaceuticals due to its high reactivity and ability to form covalent bonds with target molecules.
Organic Synthesis: The compound is used as a reagent in organic synthesis and as a building block in the production of polymers.
Wirkmechanismus
The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
1-Aziridineethanol, alpha-phenyl- is unique due to its high reactivity and ability to form covalent bonds with target molecules. Similar compounds include:
1-Aziridineethanol: A related compound with similar reactivity but lacking the phenyl group.
2-(1-Aziridinyl)ethanol: Another similar compound with a different substitution pattern on the aziridine ring.
These compounds share some chemical properties but differ in their specific reactivity and applications.
Eigenschaften
CAS-Nummer |
17918-11-5 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI-Schlüssel |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Kanonische SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Key on ui other cas no. |
17918-11-5 15591-40-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
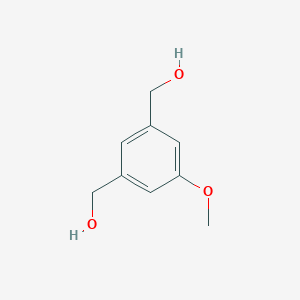
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
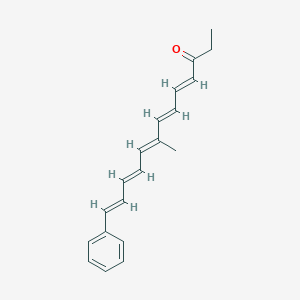
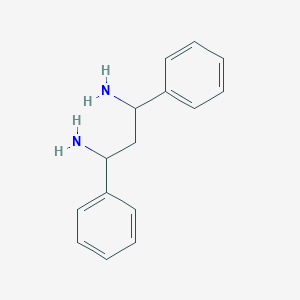
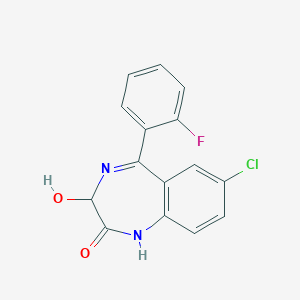
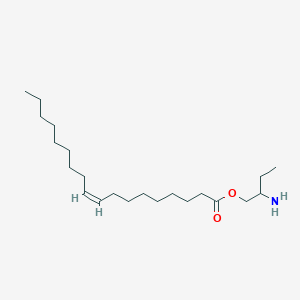
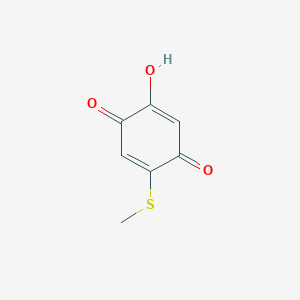
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)
